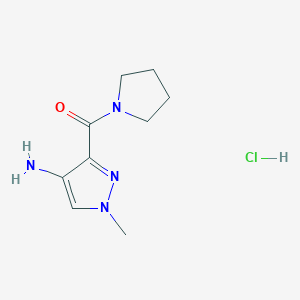
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride
描述
“1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a pyrazol ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the pyrrolidine and pyrazol rings, as well as the placement of the methyl and carbonyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyrazol rings can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .
作用机制
The mechanism of action of MPAC is not fully understood, but it is believed to be related to its ability to inhibit the activity of some enzymes. It has been found to inhibit the activity of some kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been found to inhibit the activity of some proteases, which are enzymes that break down proteins.
Biochemical and Physiological Effects
MPAC has been found to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anti-tumor properties. It has also been found to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of MPAC is that it is relatively easy to synthesize. It is also a versatile compound that can be used as a starting material for the synthesis of various compounds with potential pharmaceutical applications. However, one of the limitations of MPAC is that its mechanism of action is not fully understood, which makes it difficult to predict its biological activity.
未来方向
There are several future directions for the research on MPAC. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Finally, there is a need to develop new synthetic methods for the preparation of MPAC and its derivatives.
科学研究应用
MPAC has been found to have potential applications in various fields of scientific research. In medicinal chemistry, MPAC has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. It has also been found to have anti-inflammatory and anti-tumor properties.
In drug discovery, MPAC has been used as a starting material for the synthesis of various compounds with potential pharmaceutical applications. It has been found to be a useful building block for the synthesis of pyrazole-containing compounds, which have been found to have various biological activities.
In biochemical research, MPAC has been used as a probe to study the mechanism of action of various enzymes. It has been found to inhibit the activity of some enzymes, which has led to the discovery of new drug targets.
属性
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13;/h6H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTBGMXZGOYNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
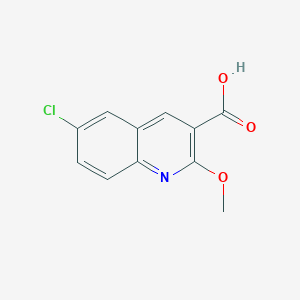
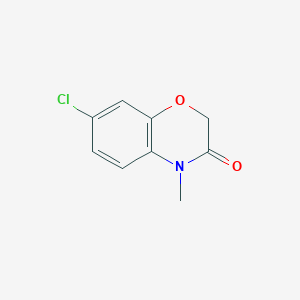
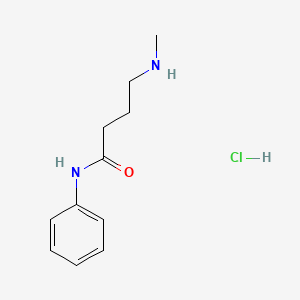
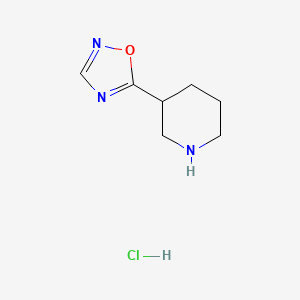


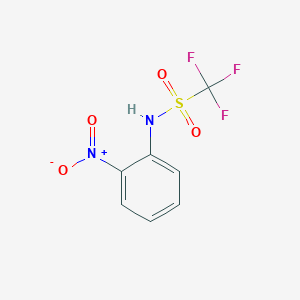
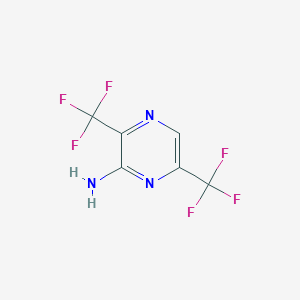
![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
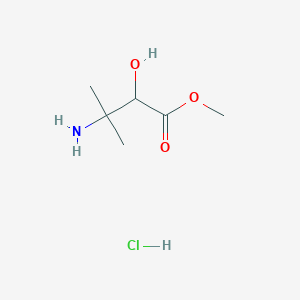
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
amine hydrochloride](/img/structure/B1432027.png)